N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
Overview
Description
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide, also known as N-hydroxy-1-methyl-1H-Indole-3-carboximidamide, is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide typically involves the following steps:
Methylation of Indole: The starting material, indole, undergoes methylation to form 1-methylindole.
Formation of Carboximidamide: The methylated indole is then reacted with appropriate reagents to introduce the carboximidamide group at the 3-position.
Hydroxylation: Finally, the compound is hydroxylated to obtain N’-hydroxy-1-methyl-1H-indole-3-carboximidamide.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can be compared with other indole derivatives such as:
1-methylindole-3-carboxamide: Similar in structure but lacks the hydroxy group.
1-methylindole-3-carboxaldehyde: Contains an aldehyde group instead of the carboximidamide group.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups.
The uniqueness of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOKRDOQOGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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